1,7-Phenanthroline

Descripción

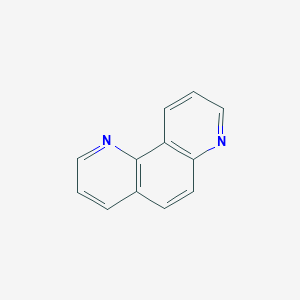

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,7-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKOMUDCMCEDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870492 | |

| Record name | 1,7-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [MSDSonline] | |

| Record name | 1,7-Phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664543 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000326 [mmHg] | |

| Record name | 1,7-Phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

230-46-6, 12678-01-2 | |

| Record name | 1,7-Phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012678012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 230-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-PHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y778HQU2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 1,7-phenanthroline and its derivatives

An In-depth Technical Guide to the Synthesis of 1,7-Phenanthroline and Its Derivatives

Introduction

This compound is a heterocyclic aromatic organic compound and a member of the phenanthroline family of isomers.[1][2] While its isomer, 1,10-phenanthroline, is extensively studied and utilized as a bidentate ligand in coordination chemistry, this compound has emerged as a molecule of significant interest in its own right.[3][4] Its unique electronic properties and specific nitrogen atom positioning make it a valuable scaffold in materials science, particularly for organic light-emitting diodes (OLEDs), and in medicinal chemistry for the development of novel therapeutic agents.[3][5][6]

This guide provides a comprehensive overview of the core synthetic methodologies for this compound and its derivatives, detailed experimental protocols, and a summary of its applications for researchers, scientists, and professionals in drug development.

Core Synthetic Methodologies

The synthesis of the this compound core primarily relies on the construction of its two pyridine (B92270) rings fused to a central benzene (B151609) ring.[3] Methodologies range from classical quinoline (B57606) syntheses adapted for phenanthrolines to modern, highly efficient multicomponent reactions.

Classical Synthetic Routes

Traditional methods for quinoline synthesis can be adapted to produce the phenanthroline skeleton, typically by starting with an appropriate diamine or aminoquinoline.

-

Skraup Synthesis: This reaction synthesizes quinolines by heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[7] By using m-phenylenediamine (B132917) as the starting material, a double cyclization can theoretically yield this compound, though mixtures of isomers are possible.[4] The reaction is known for being vigorous.[7]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction involves condensing an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[8][9][10] Like the Skraup synthesis, it can be applied to diamines to build the phenanthroline framework.

-

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.[3][11] It is a versatile and widely used reaction for constructing quinoline and, by extension, phenanthroline rings.[3][12][13] For instance, 6,7-dihydrodibenzo[b,j][14][15]phenanthroline derivatives can be synthesized via a double Friedländer condensation of 2-aminobenzophenones with cyclohexane-1,2-diones.[12][16]

Modern Synthetic Routes

Recent advancements have focused on developing more efficient, selective, and versatile methods for synthesizing substituted 1,7-phenanthrolines.

-

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation.[3] A notable MCR for this compound derivatives is based on the aza-Diels-Alder (Povarov) reaction.[5] This one-pot synthesis reacts 1,3-diaminobenzene with an arylaldehyde and a phenylacetylene (B144264) derivative in the presence of an activator like BF₃·OEt₂ and an oxidant like DDQ.[5] This approach is advantageous for its site-selectivity and the ease with which diverse substituents can be introduced.[5]

-

Three-Component Condensation: Derivatives such as hexahydropyrimido[5,4-b][3][15]phenanthrolines have been synthesized via the three-component condensation of barbituric acid, quinolin-5-amine, and various aldehydes.[17]

References

- 1. This compound | 230-46-6 [chemicalbook.com]

- 2. This compound | C12H8N2 | CID 67473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 12678-01-2 | Benchchem [benchchem.com]

- 4. soc.chim.it [soc.chim.it]

- 5. academic.oup.com [academic.oup.com]

- 6. Buy this compound | 230-46-6 [smolecule.com]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Friedländer synthesis of chiral alkyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. An expeditious synthesis of 6,7-dihydrodibenzo[ b , j ][4,7] phenanthroline derivatives as fluorescent materials - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05198B [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

chemical and physical properties of 1,7-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Phenanthroline is a heterocyclic organic compound and a structural isomer of phenanthroline. Like its more commonly studied counterpart, 1,10-phenanthroline, it is a notable ligand in coordination chemistry due to the presence of two nitrogen atoms capable of forming complexes with a variety of metal ions.[1] While historically less explored than the 1,10-isomer, this compound has garnered increasing interest for its unique chemical, physical, and biological properties.[1] Its distinct arrangement of nitrogen atoms imparts different coordination geometries and electronic characteristics compared to other phenanthroline isomers, leading to diverse applications in materials science, catalysis, and biological systems.[1][2] This guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and highlights of its applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in various scientific domains.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol [3] |

| Appearance | White to beige crystalline powder[3] |

| Melting Point | 79-81 °C[3][4] |

| Boiling Point | 360 °C |

| Solubility | Soluble in water, ethanol, ether, and benzene[3] |

| pKa | 4.30 (for the protonated species at 25 °C)[3] |

Table 2: Spectroscopic and Other Properties of this compound

| Property | Description |

| UV-Vis Spectroscopy | Exhibits characteristic absorption bands in the UV region due to its aromatic system. |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra provide detailed information about its molecular structure. |

| InChI Key | OZKOMUDCMCEDTM-UHFFFAOYSA-N[4] |

| CAS Number | 230-46-6[3] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical and chemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, which is sealed at one end.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in an automated melting point apparatus. The thermometer and capillary are then immersed in a heating bath (e.g., oil bath) or a heated metal block to ensure uniform heating.

-

Measurement: The temperature is raised slowly, typically at a rate of 1-2 °C per minute, as the expected melting point is approached.[5]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility is a fundamental property that dictates the suitability of a compound for various applications, particularly in drug development and solution-based chemical reactions.

Methodology (Shake-Flask Method):

-

Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[6][7]

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[6]

-

Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6]

-

Solubility Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa refers to the equilibrium constant for the dissociation of its protonated form.

Methodology (Potentiometric Titration):

-

Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[9]

-

Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., HCl) to ensure that the this compound is fully protonated.[9]

-

Titration: The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.[9]

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[10]

Spectroscopic Analysis

UV-Visible Spectroscopy:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, water).

-

Blank Measurement: A reference cuvette containing only the solvent is used to zero the spectrophotometer.

-

Spectrum Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm). The resulting spectrum shows absorbance peaks at specific wavelengths, which are characteristic of the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The NMR spectrum is acquired by applying radiofrequency pulses and recording the resulting signals.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to elucidate the detailed molecular structure of this compound.

Synthesis and Analytical Workflows

The unique structure of this compound lends itself to various synthetic modifications and applications in analytical chemistry. The following diagrams illustrate generalized workflows for these processes.

Biological Activity and Applications

This compound and its derivatives exhibit a range of biological activities and have found applications in various fields.

-

Metal Chelation and Enzyme Inhibition: A primary biological role of this compound is its ability to chelate metal ions.[1] This property allows it to inhibit metalloproteins and metal-dependent enzymes, which has implications for its use in biochemical research.[1]

-

Anticancer and Antimicrobial Potential: The ability of phenanthrolines to form complexes with metals and interact with biomolecules has led to investigations into their potential as anticancer and antimicrobial agents.[2] Metal complexes of phenanthroline derivatives can induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS).[12]

-

Plant Growth Inhibition: this compound has been observed to act as an inhibitor of the germination and growth of plants.[3][13]

-

Materials Science: Derivatives of this compound are being explored for their use in organic light-emitting diodes (OLEDs), highlighting their potential in materials science and electronics.[1]

It is important to note that while this compound and its complexes demonstrate biological effects, detailed signaling pathways directly modulated by the parent compound are not well-elucidated in current literature. The observed biological outcomes are often attributed to broader mechanisms such as metal chelation and oxidative stress rather than interaction with specific signaling cascades.

Conclusion

This compound is a versatile molecule with a growing profile in chemical and biological research. Its unique properties, distinct from other phenanthroline isomers, make it a valuable building block for the development of novel materials, catalysts, and therapeutic agents. The standardized experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar compounds. As research continues, the full potential of this compound and its derivatives is yet to be fully realized, promising exciting advancements in various scientific disciplines.

References

- 1. This compound | 12678-01-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 230-46-6 [smolecule.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. organomation.com [organomation.com]

- 12. mdpi.com [mdpi.com]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 1,7-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Phenanthroline is a heterocyclic aromatic organic compound with the chemical formula C₁₂H₈N₂.[1] As a structural isomer of the more extensively studied 1,10-phenanthroline (B135089), it belongs to the phenanthroline family, which is characterized by a planar tricyclic system derived from phenanthrene (B1679779) with two nitrogen atoms replacing carbon-hydrogen units. The distinct placement of the nitrogen atoms at the 1 and 7 positions confers unique chemical, physical, and biological properties upon this compound, distinguishing it from its ortho- (1,10-) and para- (4,7-) isomers.[2]

While 1,10-phenanthroline is a classic bidentate chelating agent, the geometry of this compound prevents conventional chelation, leading to its function as a monodentate or bridging ligand in coordination chemistry. This structural nuance makes it a molecule of growing interest. In the context of drug development and biological research, this compound serves as a valuable scaffold. Its ability to act as a metal-binding agent allows it to modulate the activity of metalloenzymes, and its derivatives have been investigated for their potential as anticancer and antimicrobial agents.[2] This guide provides a comprehensive overview of the molecular structure, characterization, and relevant biological activities of this compound.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below. The planar, rigid structure with two nitrogen lone pairs defines its chemical behavior, particularly its role as a ligand and its participation in supramolecular chemistry.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol |

| CAS Number | 230-46-6 |

| Appearance | White to tan crystalline powder |

| Melting Point | 79-81 °C |

| Solubility | Soluble in water, ethanol (B145695), ether, and benzene.[3] |

| IUPAC Name | This compound |

| InChI Key | OZKOMUDCMCEDTM-UHFFFAOYSA-N |

Synthesis

The Friedländer annulation is a classical and effective method for synthesizing the quinoline (B57606) and, by extension, the phenanthroline core. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically under acidic or basic conditions.

Caption: Workflow for the synthesis of this compound via a modified Skraup reaction.

Experimental Protocol: Modified Skraup Synthesis

This protocol describes a common method for synthesizing the this compound skeleton starting from 7-aminoquinoline, which is a variation of the Skraup-Doebner-von Miller reaction.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, add arsenic pentoxide (or an alternative oxidizing agent like nitrobenzene) followed by the slow addition of 7-aminoquinoline.

-

Glycerol (B35011) Addition: Heat the mixture gently. Add glycerol dropwise from the dropping funnel at a rate that maintains a controlled exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated base (e.g., sodium hydroxide (B78521) solution) until the mixture is alkaline. This should be done in an ice bath to control the temperature.

-

Extraction: Extract the resulting suspension with an appropriate organic solvent (e.g., chloroform (B151607) or dichloromethane) multiple times.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Molecular Characterization

A suite of analytical techniques is used to confirm the identity and purity of synthesized this compound and to elucidate its structural features.

Caption: A typical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Data (Expected Ranges) Due to the asymmetrical nature of this compound, all eight protons and twelve carbons are chemically non-equivalent, leading to a complex spectrum compared to its isomers.

| Type | Expected Chemical Shift (δ) Range (ppm) | Notes |

| ¹H NMR | 7.5 - 9.5 | Protons adjacent to nitrogen atoms (e.g., H-2, H-6, H-8) are expected to be the most deshielded, appearing at the highest ppm values. Complex splitting patterns (doublets, triplets, doublet of doublets) are expected due to spin-spin coupling. |

| ¹³C NMR | 120 - 155 | Carbons bonded directly to nitrogen (e.g., C-2, C-7, C-10a, C-6a) will be significantly deshielded. Quaternary carbons will appear as singlets in a proton-decoupled spectrum. |

4.1.1 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay (e.g., 2-5 seconds) should be used.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups and the aromatic system.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) Range | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | C=N stretching vibrations |

| 1590 - 1450 | Aromatic C=C ring stretching vibrations |

| 900 - 675 | Out-of-plane C-H bending (fingerprint region) |

4.2.1 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the fragmentation pattern of the molecule.

Key Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| 180.07 | [M]⁺, the molecular ion peak, corresponding to C₁₂H₈N₂⁺.[1] |

| 153 | [M - HCN]⁺, loss of a hydrogen cyanide molecule from the pyridine (B92270) ring.[1] |

| 127 | Further fragmentation, potentially loss of another HCN or C₂H₂ molecule. |

4.3.1 Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment | Solvent |

| ~230 | ~3.5 x 10⁴ | π → π* transition | Ethanol |

| ~270 | ~3.0 x 10⁴ | π → π* transition | Ethanol |

| ~320 | ~5.0 x 10³ | n → π* transition | Ethanol |

(Note: Data are representative for phenanthroline-type systems. Exact values may vary with solvent and purity.)

4.4.1 Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (0.2 - 1.0).

-

Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Record the absorbance of each diluted sample solution across a wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Single Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles.

Crystallographic Data The crystal structure of a supramolecular assembly containing this compound has been reported and is available from the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Data |

| CCDC Deposition No. | 241106[1] |

| Source Publication | Arora, K. K.; Pedireddi, V. R. J. Org. Chem.2003 , 68(24), 9177–9185.[4] |

| Bond Lengths (Å) | C-C bonds in the aromatic rings typically range from 1.36 to 1.42 Å. C-N bonds are shorter, around 1.33-1.37 Å. C-H bonds are approximately 0.93-0.96 Å. Specific values are available via the CCDC. |

| Bond Angles (°) | Angles within the six-membered rings are close to 120°, consistent with sp² hybridization. Specific values are available via the CCDC. |

4.5.1 Experimental Protocol: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution. Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, or ethyl acetate). Filter the solution into a clean vial, cover it loosely (e.g., with parafilm pierced with a needle), and allow the solvent to evaporate slowly over several days.

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.

Relevance in Drug Development: Mechanism of Action

Phenanthrolines, including the 1,7-isomer, are of significant interest in medicinal chemistry due to their ability to interact with biological systems, primarily through metal chelation. This property is the foundation for their use as inhibitors of metalloenzymes and as scaffolds for anticancer agents.

Inhibition of Metalloenzymes and Apoptosis Induction

Many critical enzymes, such as matrix metalloproteinases (MMPs) involved in cancer metastasis, require a metal cofactor (often Zn²⁺) in their active site. As a metal-binding agent, this compound can inhibit these enzymes by sequestering this essential metal ion.[2] Furthermore, when complexed with redox-active metals like copper, phenanthroline derivatives can participate in the generation of Reactive Oxygen Species (ROS). The resulting oxidative stress can damage cellular components, disrupt mitochondrial membrane potential, and trigger the intrinsic pathway of apoptosis, leading to programmed cell death. This mechanism is a key strategy in the design of novel metal-based anticancer drugs.

Caption: Plausible signaling pathways for the anticancer effects of this compound.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile defined by its unique nitrogen atom placement. While its coordination chemistry differs significantly from its well-known 1,10-isomer, its utility as a monodentate ligand, a building block for complex organic molecules, and a scaffold in medicinal chemistry is increasingly recognized. The analytical techniques detailed in this guide provide a robust framework for its synthesis and characterization. For professionals in drug development, the ability of the this compound core to modulate biological systems through mechanisms like metalloenzyme inhibition and induction of apoptosis highlights its potential as a platform for the design of novel therapeutics. Further exploration of its derivatives and metal complexes is a promising avenue for future research.

References

- 1. This compound(230-46-6) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A rational study of crystal engineering of supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid. (2003) | Kapildev K. Arora | 121 Citations [scispace.com]

- 4. This compound | C12H8N2 | CID 67473 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedlander Annulation Reaction for Phenanthroline Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedlander annulation reaction for the synthesis of phenanthroline and its derivatives. Phenanthrolines are a critical class of heterocyclic compounds with wide-ranging applications in coordination chemistry, catalysis, and as therapeutic agents. The Friedlander annulation offers a versatile and efficient method for the construction of the phenanthroline scaffold.

Introduction to the Friedlander Annulation

The Friedlander annulation, first reported by Paul Friedländer in 1882, is a powerful condensation reaction that forms a quinoline (B57606) ring from an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This reaction has been extensively adapted for the synthesis of various nitrogen-containing heterocycles, including the 1,10-phenanthroline (B135089) ring system. The synthesis of phenanthrolines via this method typically involves the reaction of an 8-aminoquinoline (B160924) derivative bearing a carbonyl group at the 7-position with a suitable ketone or aldehyde.[1][2]

The reaction can be catalyzed by either acids or bases, and the choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the range of compatible substrates.[2][3] Lewis acids are also commonly employed and have been shown to be highly effective.[4]

Reaction Mechanism

Two primary mechanistic pathways are proposed for the Friedlander annulation, both of which are considered viable. The specific mechanism that predominates can depend on the reactants and the catalytic conditions employed.[3][5]

Mechanism A: Aldol (B89426) Condensation Followed by Cyclization

In this pathway, the reaction initiates with an aldol condensation between the enolate of the methylene (B1212753) carbonyl compound and the carbonyl group of the ortho-aminoaryl aldehyde or ketone. The resulting aldol adduct then undergoes cyclization through the intramolecular attack of the amino group on the newly formed carbonyl, followed by dehydration to yield the aromatic phenanthroline ring.[3][5]

Mechanism B: Schiff Base Formation Followed by Aldol Reaction

Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the ortho-aminoaryl reactant and the carbonyl of the methylene-containing compound. This is followed by an intramolecular aldol-type reaction, where the enolizable α-carbon of the ketone moiety attacks the imine carbon, leading to cyclization and subsequent dehydration to form the final phenanthroline product.[3][5]

Caption: Proposed reaction mechanisms for the Friedlander annulation.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of various phenanthroline derivatives via the Friedlander annulation, highlighting the versatility and efficiency of this method.

| Entry | o-Aminoaryl Precursor | Ketone/Aldehyde Reactant | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 8-Amino-7-quinolinecarboxaldehyde | Cyclohexanone | KOH (1.2) | EtOH | Reflux | 12 | 85 | [6] |

| 2 | 8-Amino-7-quinolinecarboxaldehyde | Cyclopentanone | KOH (1.2) | EtOH | Reflux | 12 | 82 | [6] |

| 3 | 8-Amino-7-quinolinecarboxaldehyde | Acetone | KOH (1.2) | EtOH | Reflux | 24 | 65 | [6] |

| 4 | 8-Amino-7-quinolinecarboxaldehyde | Propiophenone | KOH (1.2) | EtOH | Reflux | 24 | 70 | [6] |

| 5 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Cu(OTf)₂ (0.2) | None | RT | 2 | 98 | [7] |

| 6 | 2-Aminobenzophenone | Dimedone | Gd(OTf)₃ (cat.) | [Bmim][PF6] | 60 | 0.25 | >90 | [8] |

| 7 | 2-Aminoaryl ketone | Acetylacetone | MIL-53(Al) (5 wt%) | None | 100 | 6 | 74 | [4] |

| 8 | o-Phenylenediamine | Phenylpropenyl ketone | HCl/Acetic Acid | - | 100 | 8 | 40 | [9] |

Detailed Experimental Protocols

4.1. General Procedure for Base-Catalyzed Friedlander Synthesis of Phenanthrolines

This protocol is a representative example of a base-catalyzed Friedlander annulation for the synthesis of a phenanthroline derivative.[6]

-

Reactants:

-

8-Amino-7-quinolinecarboxaldehyde (1.0 mmol)

-

Appropriate ketone (1.2 mmol)

-

Potassium hydroxide (B78521) (KOH) (1.2 mmol)

-

Ethanol (20 mL)

-

-

Procedure:

-

To a solution of 8-amino-7-quinolinecarboxaldehyde in ethanol, add the ketone and potassium hydroxide.

-

The reaction mixture is heated at reflux for the time specified in the data table (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform) and washed with water to remove the base and any water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to afford the pure phenanthroline derivative.

-

4.2. General Procedure for Lewis Acid-Catalyzed Friedlander Synthesis

This protocol provides a general method for a Lewis acid-catalyzed Friedlander synthesis, which often proceeds under milder conditions.[4][7][8]

-

Reactants:

-

o-Aminoaryl ketone (1.0 mmol)

-

α-Methylene ketone (1.2 mmol)

-

Lewis acid catalyst (e.g., Cu(OTf)₂, Gd(OTf)₃, MIL-53(Al)) (catalytic amount, e.g., 5-20 mol% or 5 wt%)

-

Solvent (optional, can be performed solvent-free)

-

-

Procedure:

-

In a reaction vessel, combine the o-aminoaryl ketone, the α-methylene ketone, and the Lewis acid catalyst.

-

If a solvent is used, it is added at this stage. For solvent-free conditions, the reactants are mixed directly.

-

The reaction mixture is stirred at the specified temperature (ranging from room temperature to 100 °C) for the required time (from 15 minutes to several hours).

-

Reaction progress is monitored by TLC.

-

Upon completion, if the reaction was performed in a solvent, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the desired phenanthroline derivative.

-

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Friedländer synthesis of chiral alkyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

A Technical Guide to Multicomponent Reactions for the Synthesis of 1,7-Phenanthroline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-phenanthroline scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its unique structural features allow it to act as a versatile ligand, intercalate with DNA, and inhibit crucial enzymes, making it a molecule of significant interest in medicinal chemistry and drug development. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like this compound derivatives from simple and readily available starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by minimizing waste, energy consumption, and reaction steps, while enabling the rapid generation of molecular diversity for biological screening. This in-depth technical guide provides a comprehensive overview of the core multicomponent strategies for synthesizing this compound derivatives, complete with detailed experimental protocols, quantitative data for comparison, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies via Multicomponent Reactions

Several multicomponent strategies have been successfully employed for the synthesis of the this compound core and its derivatives. These methods offer significant advantages in terms of efficiency and atom economy over traditional linear synthetic routes. Key approaches include the Friedländer annulation, Doebner-von Miller type reactions, and condensations involving active methylene (B1212753) compounds.

Three-Component Condensation Reactions

One of the most straightforward and versatile MCRs for the synthesis of fused this compound derivatives involves the one-pot condensation of an amino-substituted quinoline (B57606), an aldehyde, and a compound containing an active methylene group. These reactions are often carried out under catalyst-free conditions or with the assistance of microwave irradiation to accelerate the reaction rate and improve yields.

A notable example is the synthesis of pyrimido[5,4-b][1][2]phenanthroline-9,11-diones through the three-component condensation of quinolin-5-amine, an aromatic or heteroaromatic aldehyde, and barbituric acid.[3] Similarly, new 7-aryl(hetaryl)-9,10-dihydro-7H-cyclopenta[b][1][2]phenanthrolin-8(11H)-ones have been synthesized using cyclopentane-1,3-dione as the active methylene component.[4]

Dehydrogenative Friedländer Annulation

The Friedlander annulation is a classical and effective method for the synthesis of quinolines and, by extension, phenanthrolines.[5] In a multicomponent approach, this reaction can be adapted to a one-pot procedure. For instance, an efficient synthesis of (E)-6,7-dihydrodibenzo[b,j][1][2]phenanthrolines has been achieved through a manganese-catalyzed, ligand-free, one-pot reaction. This process involves the dehydrogenative Friedlander annulation of a 2-aminoaryl alcohol and an acridinol, followed by a C(sp3)–H functionalization.[6] The reaction proceeds through the initial oxidation of the alcohols to their corresponding carbonyl derivatives, which then undergo Friedlander annulation.

Doebner-von Miller Reaction Analogs

The Doebner-von Miller reaction, a cornerstone in quinoline synthesis, can be conceptually extended to the synthesis of phenanthroline systems. While direct multicomponent Doebner-von Miller reactions for 1,7-phenanthrolines are less common, related acid-catalyzed aerobic reactions between anilines and α,β-unsaturated carbonyl compounds provide a foundation for such strategies. The mechanism often involves a conjugate addition followed by cyclization and oxidation.

Quantitative Data Presentation

The following tables summarize quantitative data from various multicomponent reactions for the synthesis of this compound derivatives, allowing for easy comparison of different synthetic strategies.

Table 1: Three-Component Synthesis of Pyrimido[5,4-b][1][2]phenanthroline-9,11-diones

| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | Benzaldehyde | None | DMF | 15 | 85 |

| 2 | 4-Chlorobenzaldehyde | None | DMF | 10 | 92 |

| 3 | 4-Methylbenzaldehyde | None | DMF | 12 | 88 |

| 4 | 2-Thiophenecarboxaldehyde | None | DMF | 15 | 82 |

Reaction conditions: Quinolin-5-amine (1 mmol), aldehyde (1 mmol), barbituric acid (1 mmol), DMF (3 mL), microwave irradiation (120°C).

Table 2: Mn-Catalyzed One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][2]phenanthrolines

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-amino-5-chloro-benzhydrol | Acridinol | MnO₂ (10 mol%) | KOtBu | DES | 100 | 2.5 | 85 |

| 2 | 2-amino-benzhydrol | Acridinol | MnO₂ (10 mol%) | KOtBu | DES | 100 | 3 | 82 |

| 3 | 2-amino-5-bromo-benzhydrol | Acridinol | MnO₂ (10 mol%) | KOtBu | DES | 100 | 2.5 | 80 |

DES: Deep Eutectic Solvent (ChCl/p-TSA).[6]

Experimental Protocols

General Procedure for the Three-Component Synthesis of 7-Aryl-7,8,9,10,11,12-hexahydropyrimido[5,4-b][1][2]phenanthroline-9,11-diones[3]

A mixture of quinolin-5-amine (1 mmol), the appropriate aromatic or heteroaromatic aldehyde (1 mmol), and barbituric acid (1 mmol) in DMF (3 mL) is placed in a sealed vessel. The reaction mixture is then subjected to microwave irradiation at 120°C for the specified time (typically 10-15 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid product is then washed with cold ethanol (B145695) and dried under vacuum to afford the pure product.

General Procedure for the Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][2]phenanthrolines[6]

In a reaction vessel, 2-amino-5-chloro-benzhydrol (1 mmol), acridinol (1 mmol), MnO₂ (10 mol %), and KOtBu (1.5 equiv) are mixed in a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid (1:1). The mixture is heated at 100°C for 45 minutes. Subsequently, a second DES composed of tetrabutylammonium (B224687) bromide and p-toluenesulfonic acid (1:1) is added, and the reaction is continued at 100°C for an additional 1.5 hours. After completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives often stems from their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for drug development.

ATM/CHK1 DNA Damage Response Pathway

Recent studies have shown that novel phenanthroline derivatives can act as DNA-damaging agents, leading to cell cycle arrest and apoptosis in cancer cells. One of the key signaling cascades activated by such DNA damage is the ATM/CHK1 pathway.[1]

Caption: ATM/CHK1 DNA Damage Response Pathway activated by a this compound derivative.

General Workflow for Enzyme Inhibition by Metal Chelation

Many phenanthroline derivatives exert their biological effects by chelating metal ions that are essential for the catalytic activity of metalloenzymes. This general mechanism can be visualized as a logical workflow.

Caption: General workflow of enzyme inhibition by a this compound derivative via metal chelation.

Conclusion

Multicomponent reactions provide a powerful and elegant platform for the synthesis of structurally diverse this compound derivatives. The efficiency, atom economy, and operational simplicity of these methods make them highly attractive for applications in drug discovery and development. By leveraging MCRs, researchers can rapidly generate libraries of novel compounds for biological evaluation, accelerating the identification of lead candidates with potent and selective activities. The ability of these derivatives to modulate key signaling pathways, such as the DNA damage response, highlights their therapeutic potential. This guide serves as a foundational resource for scientists and researchers, providing the necessary tools and knowledge to explore the rich chemical and biological landscape of this compound derivatives synthesized through multicomponent strategies. Further exploration in this area is poised to uncover new therapeutic agents with improved efficacy and novel mechanisms of action.

References

chelating properties of 1,7-phenanthroline with transition metals

An In-Depth Technical Guide to the Chelating Properties of 1,7-Phenanthroline with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrolines are a class of heterocyclic organic compounds of significant interest in coordination chemistry, where they can function as ligands to form stable complexes with a variety of metal ions.[1] Among the various isomers, 1,10-phenanthroline (B135089) is a classic bidentate chelating ligand that has been extensively studied due to its ability to form highly stable, five-membered chelate rings with transition metals.[2] Its rigid, planar structure and the ideal positioning of its two nitrogen atoms make it a cornerstone ligand in fields ranging from analytical chemistry to drug design.[3][4]

This guide focuses on the specific and distinct chelating properties of This compound . Unlike its 1,10-isomer, the unique spatial arrangement of the nitrogen atoms in this compound imposes significant geometric constraints on its ability to form traditional chelate complexes. This document provides a detailed examination of these properties, offers a comparison with the well-understood 1,10-phenanthroline, details relevant experimental methodologies, and explores the implications for drug development.

The Geometric Challenge of this compound Chelation

The primary determinant of a ligand's chelating ability is the spatial orientation of its donor atoms. In the case of phenanthrolines, these are the two nitrogen atoms.

-

1,10-Phenanthroline : The nitrogen atoms are positioned on the same side of the molecule in close proximity, creating an ideal "bite angle" for coordinating to a single metal center. This arrangement leads to the formation of a highly stable five-membered ring upon chelation.

-

This compound : The nitrogen atoms are located on opposite sides of the molecule's central axis. The distance and angle between the N1 and N7 atoms are not conducive to forming a stable chelate ring with a single metal ion.[1] Consequently, this compound is generally considered a poor chelating ligand in the traditional sense.[1] Attempts to synthesize coordination complexes have, in some cases, yielded protonated 1,7-phenanthrolinium salts instead of stable metal complexes.[1]

This fundamental structural difference is the most critical factor governing the coordination chemistry of this compound and distinguishes it sharply from its more famous isomer.

Caption: Logical relationship between isomer structure and chelation potential.

Comparative Quantitative Data: Stability of Transition Metal Complexes

Due to the poor chelating nature of this compound, comprehensive quantitative data on its complex stability with a wide range of transition metals is scarce in the literature. To provide a functional baseline for researchers, the following table summarizes the well-documented stability constants for the much more stable complexes formed with 1,10-phenanthroline . These values underscore the high affinity that arises from true bidentate chelation, a property largely absent in the 1,7-isomer.

The stability constant, or formation constant (log βn), quantifies the equilibrium of complex formation. Higher values indicate greater stability.

| Metal Ion | log β1 | log β2 | log β3 | Method | Reference |

| Fe(II) | 5.9 | 11.2 | 21.3 | Spectrophotometry, TLS | [5] |

| Ni(II) | 8.6 | 16.7 | 24.3 | pH Titration | [6] |

| Cu(II) | 8.0 | 14.9 | 20.9 | pH Titration | [6] |

| Zn(II) | 6.4 | 12.1 | 17.1 | Potentiometry | [7] |

| Co(II) | 7.0 | 13.6 | 19.7 | Potentiometry | [7] |

| Mn(II) | 4.0 | 7.4 | 9.9 | Potentiometry | [7] |

| Pt(II) | - | - | - | - | [8] |

Experimental Protocols: Synthesis and Characterization

While challenges exist, attempts to form complexes with phenanthroline ligands follow established coordination chemistry protocols. The following sections outline generalized methodologies for the synthesis and characterization of such complexes.

General Synthesis of a Transition Metal-Phenanthroline Complex

This protocol describes a general method for synthesizing a tris-phenanthroline metal complex, which would need significant optimization and verification for the 1,7-isomer.

-

Ligand Preparation : Dissolve three molar equivalents of the phenanthroline ligand (e.g., this compound) in a suitable solvent, such as ethanol (B145695) or methanol. Gentle heating may be required to achieve full dissolution.[9]

-

Metal Salt Solution : In a separate vessel, dissolve one molar equivalent of a transition metal salt (e.g., Cu(ClO₄)₂, Mn(II)Cl₂, Fe(II)SO₄·7H₂O) in the same solvent or water.

-

Reaction : Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reflux : Heat the resulting mixture to reflux for several hours (typically 2-6 hours) to ensure the reaction goes to completion. The formation of a colored solution or precipitate often indicates complex formation.

-

Isolation : Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification : Wash the collected solid with small portions of cold solvent and then with diethyl ether to remove unreacted starting materials.[10] The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/methanol).

Caption: Generalized experimental workflow for complex synthesis.

Key Characterization Techniques

-

FT-IR Spectroscopy : Infrared spectroscopy is used to confirm the coordination of the phenanthroline ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C=C bonds within the aromatic rings are indicative of complexation.[9]

-

UV-Vis Spectroscopy : The formation of metal-phenanthroline complexes often results in distinct colors due to metal-to-ligand charge transfer (MLCT) transitions.[1] UV-Vis spectroscopy is used to identify these characteristic absorption bands.

-

¹H-NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II)), Nuclear Magnetic Resonance spectroscopy provides detailed structural information. Shifts in the proton signals of the phenanthroline ligand upon coordination can confirm binding.[9]

-

Elemental Analysis : This technique determines the percentage composition (C, H, N) of the synthesized compound, which is used to confirm the stoichiometry of the metal-ligand complex (e.g., 1:2 or 1:3 metal-to-ligand ratio).[11]

-

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of a complex's structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.

Applications in Drug Development: A Contextual Overview

The development of metal-based drugs is a rapidly growing field, with phenanthroline complexes playing a significant role.[1][12] Their planar structure allows them to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix.[13] This interaction can inhibit DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for anticancer drugs.[13]

Furthermore, metal-phenanthroline complexes have shown promise as:

-

Antibacterial Agents : They exhibit potent activity against a range of bacteria, including multidrug-resistant strains. The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its passage through bacterial cell membranes.[14]

-

Metalloprotease Inhibitors : By chelating the essential metal ion (often Zn²⁺) in the active site of a metalloprotease, these compounds can inhibit enzyme activity.[15] This is a therapeutic strategy for diseases where these enzymes are overactive, such as cancer and inflammatory conditions.

While most successful examples in the literature involve 1,10-phenanthroline and its derivatives, these applications represent the primary goals for designing new metal-based drugs. The challenge for this compound lies in forming a sufficiently stable and correctly oriented complex to effectively participate in these mechanisms.

References

- 1. This compound | 12678-01-2 | Benchchem [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Table 1 from Stability constants of some M(I)- and M(II)- 1,10-phenanthroline complexes | Semantic Scholar [semanticscholar.org]

- 8. Studies on five-co-ordinate d8 metal ions. Part 3. Stability constants for the reversible formation of five-co-ordinate complexes from the bis(2,2′bipyridine)- and bis(1,10-phenanthroline)-platinum(II) cations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Characterization of Cd Complexes Containing Phenanthroline Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 12. tandfonline.com [tandfonline.com]

- 13. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

solubility of 1,7-phenanthroline in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,7-phenanthroline in aqueous and organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing information and presents a comprehensive, generalized experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for researchers working with this compound in various scientific and drug development applications.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a compound like this compound, a heterocyclic aromatic molecule, its solubility is influenced by factors such as the polarity of the solvent, temperature, pH (in aqueous solutions), and the presence of other solutes. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, formulation development, and biological assays.

Quantitative Solubility Data

The available quantitative solubility data for this compound is sparse. The following table summarizes the known information. It is important to note that much of the readily available data pertains to the isomer 1,10-phenanthroline (B135089) and should not be used as a direct substitute.

| Solvent System | Temperature | Solubility |

| Aqueous Buffer (pH 7.4) | Not Specified | > 27 µg/mL |

Qualitative Solubility Information:

Experimental Protocol: Determination of this compound Solubility

The following is a detailed, generalized protocol for determining the solubility of this compound using the widely accepted shake-flask method followed by concentration analysis via UV-Vis spectrophotometry. This method is suitable for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol (B129727), dimethyl sulfoxide)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover a range of concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

Shake-Flask Method

-

Add an excess amount of this compound to a series of flasks, ensuring a visible amount of undissolved solid remains at the bottom.

-

Add a known volume of the desired solvent to each flask.

-

Securely cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the flasks at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

Sample Preparation and Analysis

-

After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe. To remove any undissolved microparticles, filter the sample through a syringe filter into a clean vial.

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the range of the calibration standards.

-

Measure the absorbance of the diluted sample and the calibration standards using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a solution of this compound across the UV-Vis spectrum.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Use the absorbance of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: Logical workflow for determining the solubility of this compound.

References

exploring the biological activity of novel 1,7-phenanthroline compounds

An In-depth Technical Guide on the Biological Activity of Novel 1,7-Phenanthroline Compounds

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While historically less studied than its 1,10-phenanthroline (B135089) isomer, recent research has unveiled the significant potential of this compound derivatives across a spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel this compound compounds, with a focus on their anticancer, anticholinesterase, and antimicrobial properties.

Synthesis of the this compound Scaffold

The generation of novel this compound derivatives begins with robust synthetic strategies. The core structure is typically assembled through the construction of its two pyridine (B92270) rings fused to a central benzene (B151609) ring. Key synthetic methodologies include:

-

Skraup Reaction: A classic method involving the reaction of nitroanilines with glycerol (B35011) in a strongly acidic medium.[2]

-

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.[1]

-

Michael-type Addition: Utilized to synthesize 5,6-dihydro phenanthrolinic analogs through the reaction of a dihydro-5-quinolinone system, malononitrile, and various aldehydes.[1][2]

-

Multicomponent Reactions (MCRs): Highly efficient processes where three or more reactants combine in a single step, offering significant molecular diversity.[1]

The ability to derivatize the core scaffold by introducing various substituents allows for the fine-tuning of electronic, optical, and biological properties, making it a fertile ground for developing new chemical entities.[1]

Caption: General synthetic pathways to the this compound core.

Anticancer and Antitumor Activity

The this compound scaffold is a promising starting point for the development of new anticancer agents.[1] Research has focused on creating fused phenanthroline structures to enhance biological activity, with several derivatives showing significant growth inhibition against various human cancer cell lines.[1][3]

Fused Pyrrolophenanthrolines

As analogues of phenstatin, a known anticancer agent, fused pyrrolophenanthroline derivatives have been synthesized and evaluated.[1] Notably, compounds derived from this compound, 4,7-phenanthroline, and 1,10-phenanthroline have been tested against the National Cancer Institute (NCI) panel of 60 human cancer cell lines.[3]

-

Compound 8a (a pyrrolo[2,1-c][4][5]phenanthroline) and Compound 11c (a pyrrolo[1,2-a][2][6]phenanthroline) demonstrated significant growth inhibition.[1][3]

-

Compound 11c, in particular, showed a broad spectrum of antiproliferative efficacy with GI50 values ranging from 0.296 to 250 μM.[1][3]

-

Molecular docking studies suggest these compounds may act by binding to the colchicine (B1669291) binding site of tubulin.[3]

Metal Complexes

Complexation with metals can enhance the cytotoxic activity of phenanthroline-based compounds.

-

A novel oxidovanadium(IV) complex with chrysin (B1683763) and phenanthroline, [VO(chrys)phenCl] , showed higher cytotoxic effect in the human lung cancer A549 cell line compared to the complex without phenanthroline.[4] This was attributed to increased cellular uptake. The mechanism involves the production of reactive oxygen species (ROS), a decrease in glutathione (B108866) (GSH), and mitochondrial membrane damage.[4]

-

Novel silver(I) phenanthroline derivative complexes (P-235 and P-239 ) exhibited significant cytotoxicity against the human breast cancer (MDA-MB-231) cell line with IC50 values of 0.48 µM and 0.12 µM, respectively.[6]

-

Copper(II) complexes with phenanthroline derivatives have also been shown to be potent proteasome inhibitors and apoptosis inducers in cancer cells.[7]

Mechanism of Action

The anticancer effects of phenanthroline derivatives are multifaceted and can involve:

-

DNA Intercalation: The planar aromatic structure of phenanthrolines allows them to interact with DNA through π-stacking, potentially leading to DNA damage.[3][5]

-

Topoisomerase Inhibition: Certain phenanthridine (B189435) derivatives have been found to inhibit the activity of DNA topoisomerase I and II.[8]

-

Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle, for instance, in the S phase or G2/M phase.[6][8]

-

Induction of Apoptosis: Many derivatives induce programmed cell death by modulating apoptosis-related proteins, such as downregulating Bcl-2 and upregulating Bax.[8]

-

Inhibition of Signaling Pathways: A derivative of 1,10-phenanthroline, IPM713, was found to induce apoptosis in colorectal cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[9]

Data Presentation: Anticancer Activity

| Compound/Complex | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |

| Compound 11c | NCI-60 Panel | GI50 Range | 0.296 - 250 | [1][3] |

| Molecule 8a | MCF-7 (Breast) | IC50 | 0.28 | [8] |

| Molecule 8m | HepG2 (Liver) | IC50 | 0.39 | [8] |

| IPM713 | HCT116 (Colorectal) | IC50 | 1.7 | [9] |

| P-235 | MDA-MB-231 (Breast) | IC50 | 0.48 | [6] |

| P-239 | MDA-MB-231 (Breast) | IC50 | 0.12 | [6] |

| PA (Hydroxamate) | SiHa (Cervical) | IC50 | 16.43 | [10] |

Anticholinesterase Activity

Derivatives of this compound have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterase enzymes.

-

A series of pyrazolo[3,4-j][2][5]phenanthroline-3-carbonitrile derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

-

Most of the synthesized compounds showed inhibitory activity against these enzymes.[2]

Data Presentation: Anticholinesterase Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 5c | AChE | 53.29 | [2] |

| 5l | BChE | 119.3 | [2] |

| Galantamine (Control) | AChE | 0.57 | [2] |

| Galantamine (Control) | BChE | 8.08 | [2] |

Antimicrobial and Antifungal Activity

Phenanthroline derivatives, particularly their metal complexes, exhibit a broad spectrum of antimicrobial and antifungal activities.[11][12] Their mechanism of action is often attributed to their ability to chelate metal ions, thereby disrupting essential metal homeostasis and metabolic pathways in microorganisms.[5][13]

-

Hemiprotonic phenanthroline–phenanthroline+ compounds have shown broad-spectrum antibacterial and antifungal activities, proving effective even against drug-resistant bacteria like MRSA.[11]

-

These compounds have also demonstrated therapeutic efficacy in animal models of liver cancer with fungal infections, highlighting a dual therapeutic potential.[11]

Other Biological Activities

-

Enzyme Inhibition: Besides cholinesterases, phenanthroline derivatives can inhibit other enzymes. A 1,10-phenanthroline hydroxamate derivative (PA) was identified as a dual inhibitor of histone deacetylases (HDAC) and ribonucleotide reductase (RR) with IC50 values of 10.80 µM and 9.34 µM, respectively.[10]

-

Antioxidant Activity: Some pyrazolo-fused phenanthrolines have demonstrated the ability to scavenge DPPH and ABTS cationic radicals, indicating antioxidant potential.[2]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][8]

-